4-Hydroxy-3-methylsulfanylbutan-2-one
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Overview
Description
4-Hydroxy-3-methylsulfanylbutan-2-one is an organic compound with a unique structure that includes a hydroxyl group, a methylsulfanyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylsulfanylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methylsulfanylpropanal with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylsulfanylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methylsulfanylbutanoic acid.
Reduction: Formation of 4-hydroxy-3-methylsulfanylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-3-methylsulfanylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylsulfanylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and biological activity. The compound may act by modulating enzyme activities, interacting with cellular receptors, or altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial properties.
4-Hydroxybutan-2-one: Belongs to the class of beta-hydroxy ketones and shares some structural similarities.
Uniqueness
4-Hydroxy-3-methylsulfanylbutan-2-one is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10O2S |
---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
4-hydroxy-3-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H10O2S/c1-4(7)5(3-6)8-2/h5-6H,3H2,1-2H3 |
InChI Key |
PDPONSYWTZZBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CO)SC |
Origin of Product |
United States |
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